REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([C:13]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)=[O:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+]>O>[CH2:6]([C:13]([C:15]1[CH:16]=[CH:17][C:18]([O:21][CH2:1][CH:3]2[O:5][CH2:4]2)=[CH:19][CH:20]=1)=[O:14])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(=O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Type
|
CUSTOM
|
Details
|
The reactants were stirred on a hotplate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml 3-neck round-bottom flask equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
ADDITION
|
Details
|
~0.2 g per addition
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 100° C
|
Type
|
CUSTOM
|
Details
|
was removed by vacuum distillation with the flask temperature
|
Type
|
CUSTOM
|
Details
|
kept below 150° C
|
Type
|
CUSTOM
|
Details
|
The residue was air-dried
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from ethanol
|
Type
|
CUSTOM
|
Details
|
redried
|
Type
|
CUSTOM
|
Details
|
A 1H-NMR spectrum of this compound, with peak assignments, is provided in FIG. 1
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C(=O)C1=CC=C(C=C1)OCC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |